molecular formula C14H16INO6 B12403337 Purple-|A-D-Gal

Purple-|A-D-Gal

Cat. No.: B12403337
M. Wt: 421.18 g/mol
InChI Key: XNKCQUZRJVDUFR-BMYFTYEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purple-β-D-Gal (5-Iodo-3-indolyl-β-D-galactopyranoside) is a chromogenic substrate for β-galactosidase. It is similar to X-gal but generates a purple-colored precipitate upon enzyme hydrolysis . This compound is widely used in molecular biology for detecting β-galactosidase activity, which is often employed as a reporter gene in various assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

Purple-β-D-Gal is synthesized through the reaction of 5-iodoindole with β-D-galactopyranosyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .

Industrial Production Methods

In industrial settings, the production of Purple-β-D-Gal involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Purple-β-D-Gal undergoes enzymatic hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules subsequently oxidize and dimerize to form water-insoluble indigo precipitates .

Common Reagents and Conditions

Major Products

The major product formed from the enzymatic hydrolysis of Purple-β-D-Gal is indigo, which is responsible for the purple coloration observed in assays .

Mechanism of Action

The mechanism of action of Purple-β-D-Gal involves its hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules then undergo oxidation and dimerization to form indigo precipitates. The formation of the colored precipitate indicates the presence and activity of β-galactosidase .

Comparison with Similar Compounds

Purple-β-D-Gal is similar to other chromogenic substrates for β-galactosidase, such as X-gal, Red-β-D-Gal, Rose-β-D-Gal, and Green-β-D-Gal . it is unique in generating a purple-colored precipitate, which provides a distinct visual marker for enzyme activity.

Similar Compounds

Purple-β-D-Gal stands out due to its unique color change, making it a valuable tool in various biochemical assays.

Properties

Molecular Formula

C14H16INO6

Molecular Weight

421.18 g/mol

IUPAC Name

(3R,4S,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol

InChI

InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14+/m0/s1

InChI Key

XNKCQUZRJVDUFR-BMYFTYEUSA-N

Isomeric SMILES

C1=CC2=C(C=C1I)C(=CN2)O[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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